NTRC-824

Description

Properties

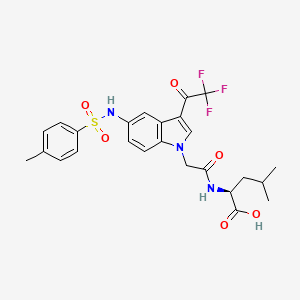

IUPAC Name |

(2S)-4-methyl-2-[[2-[5-[(4-methylphenyl)sulfonylamino]-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N3O6S/c1-14(2)10-20(24(34)35)29-22(32)13-31-12-19(23(33)25(26,27)28)18-11-16(6-9-21(18)31)30-38(36,37)17-7-4-15(3)5-8-17/h4-9,11-12,14,20,30H,10,13H2,1-3H3,(H,29,32)(H,34,35)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOLLEBJNGCDOZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Interactions of NTRC-824: A Technical Guide to its Mechanism of Action

For Immediate Release

Raleigh, NC – A comprehensive technical guide released today details the mechanism of action for NTRC-824, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2). This document provides an in-depth analysis of the compound's interaction with its target and the subsequent cellular signaling events, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

This compound has been identified as a significant research compound due to its high selectivity for the NTS2 receptor over the neurotensin receptor type 1 (NTS1). This selectivity is a key attribute, as it allows for the targeted modulation of NTS2-mediated signaling pathways, which are implicated in a variety of physiological and pathological processes.

Core Mechanism: Competitive Antagonism of the NTS2 Receptor

The fundamental mechanism of action of this compound is its ability to act as a competitive antagonist at the NTS2 receptor. By binding to the receptor, this compound effectively blocks the binding of the endogenous ligand, neurotensin (NT). This blockade prevents the initiation of the downstream signaling cascade that is normally triggered by NT binding.

The potency and selectivity of this compound have been quantified in various in vitro assays. These studies have consistently demonstrated its high affinity for the NTS2 receptor.

Quantitative Analysis of Receptor Binding and Functional Inhibition

The following table summarizes the key quantitative data that characterizes the interaction of this compound with the NTS2 receptor.

| Parameter | Value | Description | Reference |

| IC50 | 38 nM | The half maximal inhibitory concentration of this compound in a functional assay, indicating its potency in inhibiting NTS2 receptor activity. | |

| Ki | 202 nM | The inhibitory constant of this compound, representing its binding affinity for the NTS2 receptor in a competitive binding assay. | |

| Selectivity | >150-fold | The selectivity of this compound for the NTS2 receptor over the NTS1 receptor. |

Signaling Pathways Modulated by this compound

The neurotensin receptor type 2 is a G protein-coupled receptor (GPCR) whose signaling pathways are complex and can be cell-type dependent. Activation of NTS2 by neurotensin can lead to the modulation of several intracellular signaling cascades. As an antagonist, this compound prevents these signaling events from occurring.

The primary signaling pathway associated with NTS2 involves the activation of G proteins, which can in turn modulate the activity of downstream effectors. One of the key pathways influenced by NTS2 activation is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. By blocking neurotensin binding, this compound is expected to inhibit the NTS2-mediated phosphorylation and activation of ERK1/2.

Experimental Protocols

The characterization of this compound relies on two key in vitro experimental methodologies: a functional assay to measure the inhibition of receptor activity and a radioligand binding assay to determine binding affinity.

Functional Antagonism Assessment using a Fluorometric Imaging Plate Reader (FLIPR) Assay

This assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by an NTS2 agonist.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat NTS2 receptor.

-

Assay Principle: NTS2 activation by an agonist leads to an increase in intracellular calcium concentration. This change is detected by a calcium-sensitive fluorescent dye. This compound, as an antagonist, will inhibit this agonist-induced calcium flux.

-

Methodology:

-

CHO-NTS2 cells are seeded into 96-well plates and cultured to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken using a FLIPR instrument.

-

This compound is added to the wells at various concentrations and incubated.

-

An NTS2 receptor agonist is then added to stimulate the receptor.

-

The change in fluorescence intensity is measured in real-time.

-

The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the agonist-induced fluorescence signal.

-

Radioligand Binding Assay for Affinity Determination

This assay directly measures the binding of this compound to the NTS2 receptor by competing with a radiolabeled ligand.

-

Receptor Source: Membranes prepared from CHO cells expressing the NTS2 receptor.

-

Radioligand: A radiolabeled form of a known NTS2 ligand (e.g., [³H]-neurotensin).

-

Assay Principle: The assay measures the displacement of the radioligand from the NTS2 receptor by increasing concentrations of the unlabeled competitor, this compound.

-

Methodology:

-

Cell membranes containing the NTS2 receptor are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of this compound are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand via filtration.

-

The amount of radioactivity on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

-

The Ki value is calculated from the IC50 of this compound in displacing the radioligand, providing a measure of its binding affinity.

-

This in-depth guide provides a foundational understanding of the mechanism of action of this compound. The data and experimental protocols outlined herein are intended to support further research and development efforts targeting the neurotensin receptor system.

NTRC-824: A Selective NTS2 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurotensin (B549771) receptor type 2 (NTS2) is a G protein-coupled receptor implicated in a variety of physiological processes, including nociception. Its modulation presents a promising avenue for the development of novel analgesic therapies. This technical guide provides an in-depth overview of NTRC-824, a potent and selective non-peptide antagonist of the NTS2 receptor. We will delve into its functional characteristics, the underlying signaling pathways of its target, and the experimental methodologies used for its characterization.

Core Function of this compound

This compound is a non-peptide small molecule that acts as a selective antagonist at the neurotensin type 2 (NTS2) receptor.[1] Its primary function is to block the binding of the endogenous ligand, neurotensin (NT), to the NTS2 receptor, thereby inhibiting its downstream signaling cascades. This selective antagonism makes this compound a valuable tool for elucidating the physiological roles of the NTS2 receptor and a potential therapeutic candidate for conditions where NTS2 receptor activity is dysregulated.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Value | Receptor | Assay Type | Cell Line | Reference |

| IC50 | 38 nM | NTS2 | FLIPR | CHO | [1] |

| Ki | 202 nM | NTS2 | Radioligand Binding | - | [2] |

Table 2: Receptor Selectivity of this compound

| Receptor | Selectivity Fold (over NTS1) | Ki (NTS1) | Reference |

| NTS2 | >150-fold | >30 µM | [1] |

NTS2 Receptor Signaling Pathway

The NTS2 receptor is known to signal through a Gq/G11 protein-coupled pathway, leading to the activation of phospholipase C (PLC).[3] Interestingly, studies have revealed that activation of the NTS2 receptor by agonists leads to an internalization-dependent activation of the extracellular signal-regulated kinases 1/2 (ERK1/2) signaling cascade.[4][5] This process is contingent on the endocytosis of the receptor-ligand complex.

References

- 1. Identification of N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound), a neurotensin-like nonpeptide compound selective for the neurotensin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Internalization of Neurotensin by the Low-Affinity Neurotensin Receptors (NTSR2 and vNTSR2) Activates ERK 1/2 in Glioma Cells and Allows Neurotensin-Polyplex Transfection of tGAS1 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of NTRC-824: A Selective NTS2 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NTRC-824, chemically known as N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine, is a potent and selective non-peptide agonist for the neurotensin (B549771) receptor type 2 (NTS2).[1] The discovery of this compound represents a significant advancement in the study of the neurotensin system, providing a valuable chemical tool to probe the physiological and pathological roles of the NTS2 receptor. Unlike the more extensively studied neurotensin receptor type 1 (NTS1), the NTS2 receptor's signaling mechanisms and functions are less understood. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Discovery of this compound

This compound was identified through a high-throughput screening campaign aimed at discovering novel, selective, non-peptide ligands for the NTS2 receptor. The primary assay used in this discovery was a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium levels.[1]

Experimental Workflow: Discovery via FLIPR Assay

The general workflow for the discovery of this compound using a FLIPR-based screening approach is outlined below.

Biological Activity and Data Presentation

This compound is a potent agonist of the NTS2 receptor with high selectivity over the NTS1 receptor. The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 38 nM | NTS2 | FLIPR Assay | [1] |

| Ki | 202 nM | NTS2 | Radioligand Binding Assay | [1] |

| Ki | >30 µM | NTS1 | Radioligand Binding Assay | [1] |

NTS2 Receptor Signaling Pathway

Activation of the NTS2 receptor by agonists like this compound initiates a distinct signaling cascade. Unlike NTS1, which primarily signals through Gq to induce calcium mobilization, NTS2 receptor activation leads to receptor internalization and subsequent activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] This signaling pathway is implicated in various cellular processes, including cell proliferation, differentiation, and survival.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process starting from 5-nitroindole (B16589). The detailed synthetic route is depicted below, followed by a step-by-step experimental protocol.

Experimental Protocols

General FLIPR Assay Protocol for GPCR Screening

-

Cell Culture and Plating :

-

HEK293 or CHO cells stably expressing the human NTS2 receptor are cultured in appropriate media.

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to 80-90% confluency.

-

-

Dye Loading :

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

-

Compound Addition and Signal Detection :

-

The plate is placed in a FLIPR instrument.

-

Test compounds, including a known NTS2 agonist as a positive control, are added to the wells.

-

Fluorescence intensity is measured before and after compound addition to detect changes in intracellular calcium concentration.

-

Synthesis of this compound

The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from the literature.[3]

-

Synthesis of Methyl (5-Nitro-1H-indol-1-yl)acetate : To a solution of 5-nitroindole in acetone, potassium carbonate and methyl bromoacetate are added. The mixture is stirred at room temperature for 4 days. After reaction completion, the solvent is evaporated, and the residue is worked up to yield the product.

-

Synthesis of (5-Nitro-1H-indol-1-yl)acetic Acid : The methyl ester from the previous step is hydrolyzed using lithium hydroxide (B78521) in a mixture of 1,4-dioxane and water overnight at room temperature. Acidification of the reaction mixture followed by extraction and concentration yields the carboxylic acid.

-

Synthesis of tert-Butyl N-[(5-Nitro-1H-indol-1-yl)acetyl]-L-leucinate : The carboxylic acid is coupled with L-leucine tert-butyl ester hydrochloride in the presence of HBTU and triethylamine (B128534) in dichloromethane (B109758) at room temperature overnight.

-

Synthesis of tert-Butyl N-[(5-Amino-1H-indol-1-yl)acetyl]-L-leucinate : The nitro group is reduced to an amine by hydrogenation using palladium on carbon as a catalyst in ethanol (B145695) at room temperature for 2 hours.

-

Synthesis of tert-Butyl N-{[5-({[(4-Methylphenyl)sulfonyl]amino}-1H-indol-1-yl)]acetyl}-L-leucinate : The amine is reacted with tosyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane at room temperature overnight to form the sulfonamide.

-

Synthesis of tert-Butyl N-{[5-({[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)]acetyl}-L-leucinate : The indole (B1671886) ring is trifluoroacetylated at the 3-position by reacting the sulfonamide with trifluoroacetic anhydride in dichloromethane at room temperature for 2 hours.

-

Synthesis of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound) : The tert-butyl ester is deprotected using a 1:1 mixture of trifluoroacetic acid and dichloromethane at room temperature for 2 hours. The final product, this compound, is obtained after workup and purification.

Conclusion

This compound is a pivotal molecule for the exploration of NTS2 receptor biology. Its high potency and selectivity make it an invaluable tool for elucidating the roles of this receptor in various physiological and disease states. The detailed discovery and synthesis pathways provided in this guide offer a comprehensive resource for researchers in medicinal chemistry and pharmacology. Further studies utilizing this compound are anticipated to provide deeper insights into the therapeutic potential of targeting the NTS2 receptor.

References

Cellular Effects of NTS2 Inhibition by NTRC-824: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (B549771) receptor 2 (NTS2) is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer. NTRC-824 has been identified as a potent and selective non-peptide antagonist of NTS2, making it a valuable tool for elucidating the cellular functions of this receptor and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the cellular effects of NTS2 inhibition by this compound, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in relation to its interaction with neurotensin receptors.

Table 1: Binding Affinity of this compound

| Receptor | Ki (nM) | Radioligand | Cell Line | Reference |

| Human NTS2 | 202 | [125I]-Neurotensin | CHO | [1][2] |

| Human NTS1 | >30,000 | [125I]-Neurotensin | CHO | [1][2] |

Table 2: Functional Antagonism of this compound

| Assay | IC50 (nM) | Agonist | Cell Line | Reference |

| Calcium Mobilization (FLIPR) | 38 | Pyrazole (B372694) agonist 3b | CHO-rNTS2 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay for NTS1 and NTS2

This protocol is adapted from Thomas et al., 2014.

Objective: To determine the binding affinity (Ki) of this compound for human NTS1 and NTS2 receptors.

Materials:

-

CHO cells stably expressing human NTS1 or NTS2.

-

[125I]-Neurotensin (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture CHO cells expressing either NTS1 or NTS2 and harvest them. Homogenize the cells in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, [125I]-Neurotensin at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled neurotensin.

-

Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (FLIPR)

This protocol is adapted from Thomas et al., 2014.

Objective: To assess the functional antagonist activity of this compound at the NTS2 receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

-

CHO cells stably expressing rat NTS2 (CHO-rNTS2).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

NTS2 agonist (e.g., pyrazole compound 3b).

-

This compound (test compound).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed the CHO-rNTS2 cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye for approximately 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading. c. Add the NTS2 agonist to the cells to induce calcium mobilization. d. In separate wells, pre-incubate the cells with varying concentrations of this compound before adding the agonist. e. Monitor the change in fluorescence intensity over time.

-

Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal. Calculate the IC50 value from the dose-response curve of this compound inhibition.

Signaling Pathways and Cellular Effects of NTS2 Inhibition

NTS2 is known to couple to G proteins and activate downstream signaling cascades. Inhibition of NTS2 by this compound is expected to modulate these pathways and consequently affect various cellular functions.

NTS2 Signaling Pathways

NTS2 activation can lead to the activation of the phosphatidylinositol-calcium second messenger system.[1] In certain cellular contexts, such as B-cell chronic lymphocytic leukemia (B-CLL), NTS2 can interact with the TrkB receptor, leading to the activation of pro-survival pathways including Src and AKT. The general signaling pathway for NTS2 is depicted below.

Potential Cellular Effects of NTS2 Inhibition by this compound

Based on the known functions of NTS2, inhibition by this compound could lead to the following cellular effects, which can be investigated using the experimental workflows outlined below.

-

Inhibition of Cell Proliferation and Survival: In cancer cells where NTS2 promotes survival, such as in B-CLL, this compound may induce apoptosis and inhibit proliferation.

-

Modulation of Neuronal Activity: In the central nervous system, NTS2 is involved in analgesia and the regulation of neurotransmitter release. This compound could be used to probe these functions.

-

Anti-inflammatory Effects: NTS2 has been implicated in neuroinflammation, suggesting that this compound may have anti-inflammatory properties.

Experimental Workflow for Investigating Cellular Effects

The following diagram illustrates a typical workflow for characterizing the cellular effects of this compound.

References

The Role of NTRC-824 in Neurotensin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NTRC-824, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2). We will explore its mechanism of action within the broader context of neurotensin signaling pathways, present key quantitative data, detail relevant experimental protocols, and visualize complex interactions through signaling and workflow diagrams.

Introduction to Neurotensin and its Receptors

Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter or neuromodulator in the central nervous system and as a local hormone in the periphery.[1] It is implicated in a wide range of physiological processes, including pain, temperature regulation, and the modulation of dopamine (B1211576) pathways.[1] NT exerts its effects through three main receptor subtypes: neurotensin receptor type 1 (NTS1), neurotensin receptor type 2 (NTS2), and the non-G protein-coupled sortilin/NTS3.[1]

-

NTS1: A high-affinity receptor coupled to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2]

-

NTS2: Also a G protein-coupled receptor, but with a lower affinity for NT compared to NTS1.[3] Its signaling is more complex and can involve different G proteins, leading to the modulation of pathways such as the mitogen-activated protein kinase (MAPK) cascade.[2][4]

-

NTS3 (Sortilin): A single transmembrane domain receptor involved in protein sorting and trafficking.[1]

The development of selective ligands for these receptors is crucial for dissecting their specific physiological roles and for therapeutic targeting. This compound has emerged as a key pharmacological tool for studying NTS2-mediated signaling.

This compound: A Selective NTS2 Antagonist

This compound is a non-peptide small molecule identified as a potent and selective antagonist for the NTS2 receptor.[5][6] Its selectivity makes it an invaluable tool for differentiating the functions of NTS2 from those of NTS1.

Quantitative Data for this compound

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Functional Antagonism of this compound

| Parameter | Value (nM) | Assay Type | Cell Line | Notes |

| IC₅₀ | 38 | FLIPR (Calcium Mobilization) | CHO-K1 cells expressing rNTS2 | Antagonism measured as inhibition of calcium mobilization induced by an NTS2 agonist.[5][7] |

Table 2: Receptor Binding Affinity of this compound

| Parameter | Receptor | Value (nM) | Assay Type | Notes |

| Kᵢ | NTS2 | 202 | Radioligand Binding Assay | Competition binding against [¹²⁵I]NT.[5][7] |

| Kᵢ | NTS1 | >30,000 | Radioligand Binding Assay | Demonstrates >150-fold selectivity for NTS2 over NTS1.[7] |

Neurotensin Signaling Pathways and the Role of this compound

Neurotensin binding to its G protein-coupled receptors, NTS1 and NTS2, initiates distinct downstream signaling cascades. This compound selectively blocks the activation of NTS2, thereby inhibiting its downstream effects.

NTS2 Signaling Pathway

The signaling pathway initiated by NTS2 activation is cell-type dependent but often involves the activation of MAPKs.[2] Antagonism by this compound would block these downstream events.

Caption: NTS2 signaling pathway and this compound antagonism.

Experimental Protocols

The characterization of this compound as an NTS2 antagonist involves two primary types of assays: functional assays to measure its inhibitory activity and binding assays to determine its affinity for the receptor.

Functional Antagonism Assessment using a FLIPR Assay

A Fluorometric Imaging Plate Reader (FLIPR) assay is commonly used to measure changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation or other pathways that lead to calcium mobilization.[5]

Objective: To determine the IC₅₀ value of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the NTS2 receptor.

Materials:

-

CHO-K1 cells stably expressing recombinant NTS2.

-

A known NTS2 agonist (e.g., levocabastine (B1674950) or a synthetic agonist).[5]

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

FLIPR instrument.

Methodology:

-

Cell Plating: Seed NTS2-expressing CHO-K1 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

-

Dye Loading: Remove culture medium and load cells with a calcium-sensitive dye for a specified time at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Antagonist Pre-incubation: Add the this compound dilutions to the respective wells and incubate for a defined period.

-

Agonist Stimulation: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading. Add a pre-determined concentration (e.g., EC₈₀) of the NTS2 agonist to all wells simultaneously.

-

Data Acquisition: Monitor and record the change in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is measured. The percentage of inhibition by this compound at each concentration is calculated relative to the response of the agonist alone. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Experimental workflow for FLIPR-based functional antagonism assay.

Receptor Binding Affinity using Radioligand Binding Assay

This assay quantifies the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand that has high affinity and specificity for the receptor.

Objective: To determine the Kᵢ value of this compound for NTS1 and NTS2 receptors.

Materials:

-

Cell membranes prepared from cells overexpressing either NTS1 or NTS2.[5]

-

Radiolabeled neurotensin ([¹²⁵I]NT).

-

This compound.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Reaction Setup: In assay tubes, combine the cell membranes, a fixed concentration of [¹²⁵I]NT, and varying concentrations of unlabeled this compound.

-

Non-specific Binding: A set of tubes containing a high concentration of unlabeled neurotensin is included to determine non-specific binding.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide antagonist of the NTS2 receptor. Its high selectivity over NTS1 makes it an essential pharmacological tool for elucidating the specific roles of NTS2 in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for assessing the activity of this compound and other potential NTS2-targeting compounds, which hold therapeutic promise for conditions such as chronic pain.[6]

References

- 1. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased Brain Neurotensin and NTSR2 Lead to Weak Nociception in NTSR3/Sortilin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of highly potent and neurotensin receptor 2 selective neurotensin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound), a neurotensin-like nonpeptide compound selective for the neurotensin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

Preclinical Profile of NTRC-824: A Selective Neurotensin Receptor 2 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC-824 is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2).[1] Neurotensin (NT) is a neuropeptide with diverse physiological functions mediated through its receptors, primarily NTS1 and NTS2. While NTS1 has been more extensively studied, NTS2 has emerged as a promising therapeutic target for a range of conditions, including pain and metabolic disorders. This technical guide provides a comprehensive overview of the preclinical research involving this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Quantitative Data Summary

The preclinical evaluation of this compound has established its potency and selectivity. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC50 | 38 nM | Not Specified | FLIPR-based calcium release assay | [2] |

| Selectivity | >150-fold for NTS2 over NTS1 | Not Specified | Not Specified | [1] |

Table 2: In Vivo Efficacy of this compound in a Thermogenesis Model

| Animal Model | Treatment | Dose | Route | Primary Outcome | Result | Reference |

| 8-week-old lean male mice | This compound | 5 mg/kg | Intraperitoneal (IP) | Rectal temperature upon cold exposure (4°C) | Increased rectal temperature compared to vehicle-treated mice | |

| 8-week-old lean male mice | This compound | 5 mg/kg | Intraperitoneal (IP) | UCP-1 protein expression in brown adipose tissue (BAT) | Increased UCP-1 expression compared to vehicle-treated mice |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical assessment of this compound.

In Vitro Antagonist Activity Assessment (FLIPR Assay)

A Fluorometric Imaging Plate Reader (FLIPR)-based calcium release assay is a common method to determine the antagonist activity of compounds targeting G-protein coupled receptors like NTS2. While the specific protocol for this compound is not publicly detailed, a general procedure is as follows:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NTS2 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well microplates and incubated to form a confluent monolayer.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

Compound Addition: this compound at various concentrations is added to the wells and pre-incubated.

-

Agonist Stimulation: A known NTS2 agonist (e.g., neurotensin) is added to the wells to stimulate calcium mobilization.

-

Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.

-

Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

In Vivo Thermogenesis Study in Mice

The following protocol was employed to evaluate the effect of this compound on thermoregulation in mice:

-

Animals: 8-week-old lean male mice were used for the study.

-

Acclimation: Mice were housed at 30°C prior to the experiment.

-

Treatment: Mice received intraperitoneal (IP) injections of either this compound (5 mg/kg) or a vehicle control (DMSO).

-

Cold Exposure: Two weeks after treatment, mice were exposed to a cold environment (4°C).

-

Rectal Temperature Measurement: Rectal temperature was measured to assess the thermogenic response.

-

Tissue Collection: Three weeks after injection, brown adipose tissue (BAT) was collected for protein analysis.

-

Western Blot for UCP-1: Uncoupling protein 1 (UCP-1) levels in BAT were quantified by Western blot to assess changes in thermogenic capacity.

Signaling Pathways and Experimental Workflows

NTSR2 Signaling Pathway

Neurotensin receptor 2 (NTSR2) is a G-protein coupled receptor. Upon binding of its endogenous ligand, neurotensin, it initiates a signaling cascade that can influence various cellular processes. This compound acts as an antagonist, blocking this signaling. The pathway is known to involve the activation of Mitogen-Activated Protein Kinases (MAPK), including Extracellular signal-Regulated Kinase (ERK).

Experimental Workflow for In Vivo Thermogenesis Study

The logical flow of the in vivo experiment to assess the effect of this compound on thermogenesis is depicted below.

References

NTRC-824: A Comprehensive Technical Guide to its Selectivity Profile at the NTS1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC-824 has emerged as a significant pharmacological tool for studying the neurotensin (B549771) receptor system. This nonpeptide compound demonstrates notable selectivity for the neurotensin receptor type 2 (NTS2) over the neurotensin receptor type 1 (NTS1). This document provides an in-depth technical overview of the selectivity profile of this compound, focusing on its interaction with the NTS1 receptor. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Quantitative Data Summary

The selectivity of this compound is primarily defined by its differential binding affinity and functional activity at the NTS1 and NTS2 receptors. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinity

| Receptor | Ligand | Ki (nM) | Selectivity (fold) |

| NTS1 | This compound | >30,000[1] | >150-fold for NTS2[1][2][3] |

| NTS2 | This compound | 202[1] |

Table 2: this compound Functional Activity

| Receptor | Assay Type | Ligand | IC50 (nM) |

| NTS2 | FLIPR Assay | This compound | 38[1][2][3] |

Experimental Protocols

The characterization of this compound's selectivity profile involves two primary types of assays: radioligand binding assays to determine binding affinity and functional assays to assess its activity at the receptor.

Radioligand Competition Binding Assay

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the NTS1 and NTS2 receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines expressing either the human NTS1 or NTS2 receptor.

-

Radioligand: A high-affinity neurotensin receptor radioligand (e.g., [3H]-neurotensin).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand (typically near its Kd value), and a range of concentrations of this compound.

-

Initiation: Add the cell membranes expressing the target receptor (NTS1 or NTS2) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Fluorometric Imaging Plate Reader (FLIPR) Assay

This functional assay measures the ability of this compound to act as an antagonist at the neurotensin receptors by detecting changes in intracellular calcium concentration.

Materials:

-

Cell Lines: HEK-293 cells stably expressing the NTS1 or NTS2 receptor.

-

Culture Medium: DMEM supplemented with 10% FBS.

-

FLIPR Calcium Assay Kit: Contains a calcium-sensitive fluorescent dye.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Neurotensin (NT).

-

Antagonist: this compound.

-

96- or 384-well black-wall, clear-bottom plates.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a predetermined time.

-

Agonist Stimulation: Place the plate in the FLIPR instrument and add a fixed concentration of the agonist (neurotensin) to all wells.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The response in the presence of the antagonist is compared to the response with the agonist alone. The IC50 value for the antagonist is determined by plotting the inhibition of the agonist response against the concentration of the antagonist.

Signaling Pathways and Experimental Workflow

NTS1 Receptor Signaling Pathway

The NTS1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, including Gq, Gi/o, and Gs. This leads to the activation of various downstream signaling cascades.

Caption: Simplified NTS1 receptor signaling pathways.

Experimental Workflow for Determining Receptor Selectivity

The general workflow for assessing the selectivity of a compound like this compound involves a series of in vitro assays.

Caption: General workflow for selectivity profiling.

Conclusion

This compound is a potent and highly selective antagonist for the NTS2 receptor, exhibiting minimal binding affinity and functional activity at the NTS1 receptor.[1][4][5] This selectivity is established through rigorous in vitro pharmacological assays, including radioligand binding and functional calcium flux measurements. The significant difference in its affinity and activity between the two receptor subtypes makes this compound an invaluable research tool for elucidating the distinct physiological and pathological roles of the NTS2 receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [PDF] Low-Affinity Neurotensin Receptor (NTS2) Signaling: Internalization-Dependent Activation of Extracellular Signal-Regulated Kinases 1/2 | Semantic Scholar [semanticscholar.org]

- 5. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: NTRC-824 In Vitro Assay Protocol for NTS2

This document provides a detailed protocol for an in vitro assay to characterize the activity of NTRC-824, a selective agonist for the Neurotensin (B549771) Receptor 2 (NTS2). The protocol describes a β-arrestin recruitment assay, a common method for quantifying G protein-coupled receptor (GPCR) activation.

Introduction to NTS2 Signaling

Neurotensin receptor 2 (NTS2) is a GPCR that, upon activation by an agonist like neurotensin or this compound, initiates a series of intracellular events. One of the key events following agonist binding and G protein-dependent signaling is the recruitment of β-arrestin proteins to the activated receptor. This interaction is crucial for receptor desensitization, internalization, and initiation of distinct signaling cascades, such as the MAPK/ERK pathway. The recruitment of β-arrestin serves as a reliable and direct measure of receptor engagement and activation.

Assay Principle: β-Arrestin Recruitment

This protocol utilizes a cell-based assay that measures the recruitment of β-arrestin 2 to the NTS2 receptor upon agonist stimulation. The assay employs a technology, such as DiscoverX's PathHunter® or a similar enzyme fragment complementation system, where the NTS2 receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, complementary enzyme fragment. When the agonist this compound binds to NTS2, it induces the recruitment of β-arrestin, bringing the two enzyme fragments together. This forced proximity results in the formation of a functional enzyme that acts on a substrate to produce a chemiluminescent signal, which is directly proportional to the level of receptor activation.

Experimental Workflow

The workflow for determining the potency of this compound involves cell preparation, compound addition, incubation, and signal detection.

Detailed Experimental Protocol

4.1. Materials and Reagents

-

Cells: U2OS or CHO-K1 cell line stably co-expressing human NTS2 tagged with an enzyme fragment and β-arrestin 2 fused to a complementary enzyme fragment.

-

Culture Medium: McCoy's 5A Medium (for U2OS) or F-12K Medium (for CHO-K1), supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B).

-

Assay Plates: 384-well, white, solid-bottom cell culture plates.

-

Compound: this compound (powder, to be dissolved in DMSO).

-

Reference Agonist: Neurotensin (NT).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Detection Reagents: Chemiluminescent detection kit compatible with the enzyme complementation system.

-

Reagents: DMSO, Trypsin-EDTA, Phosphate-Buffered Saline (PBS).

4.2. Cell Culture and Seeding

-

Culture the NTS2-expressing cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

-

When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

-

Resuspend the cells in the culture medium and perform a cell count.

-

Dilute the cell suspension to a final concentration of 200,000 cells/mL.

-

Dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well assay plate.

-

Incubate the plate for 24 hours at 37°C with 5% CO₂.

4.3. Compound Preparation

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a concentration range from 10 mM to 0.1 µM.

-

On the day of the assay, further dilute the DMSO serial dilutions 1:250 in Assay Buffer to create a 4X final concentration plate. This will result in a final DMSO concentration of 0.4% in the assay wells.

-

Prepare a 4X concentration plate for the reference agonist (Neurotensin) in a similar manner.

4.4. Assay Procedure

-

Carefully remove the culture medium from the cell plate.

-

Add 20 µL of Assay Buffer to each well.

-

Transfer 10 µL from the 4X compound plate to the corresponding wells of the cell plate.

-

Incubate the plate for 90 minutes at 37°C.

-

Prepare the detection reagent according to the manufacturer's instructions.

-

Add 30 µL of the prepared detection reagent to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the chemiluminescent signal using a compatible plate reader.

Data Presentation and Analysis

The raw data (Relative Light Units, RLU) should be normalized to the vehicle control (0% activation) and a maximal concentration of the reference agonist (100% activation). The normalized data is then plotted against the compound concentration, and a four-parameter logistic equation is used to fit the curve and determine the EC₅₀ value.

Table 1: Representative Potency Data for this compound

| Compound | Target | Assay Type | EC₅₀ (nM) | Hill Slope | Max Response (% of NT) |

| This compound | NTS2 | β-Arrestin Recruitment | 12.5 | 1.1 | 98% |

| Neurotensin (NT) | NTS2 | β-Arrestin Recruitment | 5.2 | 1.0 | 100% |

Data Analysis Steps:

-

Normalization:

-

% Activation = 100 * (RLU_sample - RLU_vehicle) / (RLU_max - RLU_vehicle)

-

-

Curve Fitting:

-

Use a non-linear regression model (log(agonist) vs. response -- variable slope) to fit the dose-response curve.

-

Calculate the EC₅₀, which is the concentration of the agonist that gives a response halfway between the baseline and maximum response.

-

-

Interpretation:

-

The EC₅₀ value represents the potency of the compound. A lower EC₅₀ indicates higher potency.

-

The maximal response indicates the efficacy of the compound relative to the reference agonist.

-

Application Notes and Protocols for NTRC-824 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC-824 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2), with a reported IC50 of 38 nM and a Ki of 202 nM. While the role of the neurotensin system, particularly the NTS1 receptor, in promoting cancer progression has been studied, the specific functions of the NTS2 receptor in oncology are still emerging. These application notes provide a comprehensive guide for researchers to investigate the potential anti-cancer effects of this compound in various cancer cell lines. The protocols outlined below are designed to assess the impact of this compound on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Background: The Role of Neurotensin Receptors in Cancer

Neurotensin (NT) is a neuropeptide that exerts its effects through three known receptors: NTS1, NTS2, and the non-G protein-coupled receptor sortilin/NTS3. The NT/NTS1 signaling axis has been implicated in the proliferation, migration, and survival of various cancer cells, including those of the colon, pancreas, breast, and lung. In contrast, the role of NTS2 is less understood and appears to be cell-type dependent, with some studies suggesting its involvement in apoptosis. Given that this compound is a selective NTS2 antagonist, it presents a valuable tool to dissect the specific contributions of NTS2 signaling in cancer biology and to explore its potential as a therapeutic target.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the described experiments. These tables are intended to serve as templates for organizing and presenting experimental results obtained with this compound.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Line Viability (IC50 Values)

| Cell Line | Cancer Type | NTS2 Expression | IC50 (µM) of this compound (72h) |

| HT-29 | Colon Cancer | Moderate | To be determined |

| MCF-7 | Breast Cancer | Low to Moderate | To be determined |

| PC-3 | Prostate Cancer | High | To be determined |

| A549 | Lung Cancer | Low | To be determined |

| PANC-1 | Pancreatic Cancer | Moderate | To be determined |

Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines

| Cell Line | Treatment (72h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| HT-29 | Vehicle Control | To be determined | To be determined |

| This compound (IC50) | To be determined | To be determined | |

| PC-3 | Vehicle Control | To be determined | To be determined |

| This compound (IC50) | To be determined | To be determined |

Table 3: Cell Cycle Analysis of Cancer Cell Lines Treated with this compound

| Cell Line | Treatment (48h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| HT-29 | Vehicle Control | To be determined | To be determined | To be determined |

| This compound (IC50) | To be determined | To be determined | To be determined | |

| PC-3 | Vehicle Control | To be determined | To be determined | To be determined |

| This compound (IC50) | To be determined | To be determined | To be determined |

Mandatory Visualizations

Caption: Proposed signaling pathways of neurotensin receptors and the inhibitory action of this compound.

Caption: Workflow for evaluating the anti-cancer effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes.

-

Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound at the predetermined IC50 concentration and a vehicle control for 24, 48, or 72 hours.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the IC50 concentration or vehicle control for 24 or 48 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and activation of key signaling proteins involved in cell survival and apoptosis.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound as a potential anti-cancer agent. By employing the described protocols, researchers can elucidate the effects of NTS2 antagonism on cancer cell viability, apoptosis, and cell cycle regulation, as well as dissect the underlying molecular mechanisms. The data generated will be crucial in determining the therapeutic potential of targeting the NTS2 receptor in various cancer types.

Application Notes and Protocols: Determining the Working Concentration and Characterizing the Effects of Novel Anticancer Compounds in HCT116 Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the effective working concentration of a novel compound, herein referred to as Compound X, on the human colorectal carcinoma cell line HCT116. Detailed protocols for assessing cell viability, and apoptosis are provided, along with a summary of key signaling pathways commonly investigated in this context. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The HCT116 cell line is a widely utilized model in cancer research, particularly for studies on colorectal cancer.[1] Characterizing the in vitro efficacy of novel therapeutic agents is a critical first step in drug development. This involves determining the optimal working concentration, typically centered around the half-maximal inhibitory concentration (IC50), and elucidating the mechanism of action, such as the induction of apoptosis. These application notes provide standardized protocols for these initial characterization studies.

Determining the Working Concentration: Cell Viability Assay

A primary method to determine the cytotoxic effect of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight to allow for cell attachment.[4]

-

Compound Treatment: Prepare a series of dilutions of Compound X (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) in the appropriate cell culture medium.[3][4] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration well.

-

Incubation: Incubate the cells with the compound for a predetermined time, typically 24, 48, or 72 hours.[5]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the log of the compound concentration.

Data Presentation: Hypothetical IC50 Values for Compound X

| Time Point | IC50 (µM) |

| 24 hours | 35.2 |

| 48 hours | 15.8 |

| 72 hours | 8.1 |

Experimental Workflow: MTT Assay

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

Mechanism of Action: Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[6] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells have compromised membranes that allow PI to enter and stain the DNA.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 1.5 x 10⁵ cells per well and allow them to attach overnight.[7] Treat the cells with Compound X at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.[3]

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Exclude cell doublets and debris based on forward and side scatter properties.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation: Hypothetical Apoptosis Induction by Compound X

| Treatment (48h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |

| Compound X (0.5x IC50) | 70.3 | 15.2 | 10.4 | 4.1 |

| Compound X (1x IC50) | 45.8 | 28.9 | 20.1 | 5.2 |

| Compound X (2x IC50) | 20.7 | 35.6 | 38.5 | 5.2 |

Signaling Pathway: Intrinsic Apoptosis Pathway

Many anticancer agents induce apoptosis in HCT116 cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.[5]

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Conclusion

These application notes provide a foundational framework for the initial characterization of a novel compound in HCT116 colorectal cancer cells. By following these protocols, researchers can reliably determine the working concentration and assess the apoptotic potential of new therapeutic agents, paving the way for further mechanistic studies.

References

- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 2. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]

NTRC-824 solubility and stock solution preparation

Product Information

NTRC-824 is a potent and selective non-peptide antagonist for the neurotensin (B549771) receptor type 2 (NTS2).[1][2] It exhibits an IC50 value of 38 nM and demonstrates over 150-fold selectivity for NTS2 over the NTS1 receptor.[1] This selectivity makes it a valuable tool for researchers investigating the specific roles of the NTS2 receptor in various physiological and pathological processes.

| Parameter | Value | Reference |

| Molecular Weight | 553.55 g/mol | [1] |

| Formula | C25H26F3N3O6S | [1] |

| CAS Number | 1623002-61-8 | [1] |

| Storage Temperature | -20°C | [1] |

Solubility Data

This compound exhibits good solubility in common organic solvents, making it suitable for a wide range of in vitro and in vivo experimental setups. The following table summarizes the maximum solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][] It is important to note that aqueous solubility is limited, and the use of organic solvents is recommended for the preparation of stock solutions.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 55.35 | 100 |

| Ethanol | 55.35 | 100 |

Stock Solution Preparation Protocol

This protocol provides a detailed procedure for the preparation of a 10 mM stock solution of this compound in DMSO. For other desired concentrations, please refer to the reconstitution table below.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene (B1209903) or glass vial

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Balance

Procedure:

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which could affect the stability and weighing of the compound.

-

Weighing: Tare a clean, dry vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare a 10 mM stock solution, you might weigh out 1 mg of the compound.

-

Solvent Addition: Based on the mass of this compound weighed, calculate the required volume of DMSO to achieve the desired concentration. For 1 mg of this compound (MW: 553.55), to make a 10 mM solution, you will need to add 0.18 mL (180 µL) of DMSO.[1]

-

Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming (to no more than 40°C) or sonication in a water bath can be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Reconstitution Table for this compound (MW: 553.55 g/mol ): [1]

| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |

| 1 mM | 1.81 mL | 9.03 mL | 18.07 mL |

| 5 mM | 0.36 mL | 1.81 mL | 3.61 mL |

| 10 mM | 0.18 mL | 0.90 mL | 1.81 mL |

| 50 mM | 0.04 mL | 0.18 mL | 0.36 mL |

Experimental Workflow: Stock Solution Preparation

Caption: Workflow for the preparation of this compound stock solution.

References

Application Notes and Protocols for NTRC-824 in Functional Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC-824 is a potent and selective non-peptide antagonist of the neurotensin (B549771) type-2 receptor (NTS2).[1][2] It exhibits over 150-fold selectivity for NTS2 over the neurotensin type-1 receptor (NTS1). These application notes provide detailed protocols for utilizing this compound in common functional assays to characterize its antagonist activity, primarily focusing on intracellular calcium mobilization assays.

Data Presentation

The following table summarizes the key quantitative data for this compound in functional assays.

| Parameter | Cell Line | Assay Type | Value | Reference |

| IC50 | CHO-k1 (expressing rNTS2) | Calcium Flux (FLIPR) | 38 nM | [1] |

| Ki | CHO-k1 (expressing rNTS2) | Radioligand Binding | 202 nM | |

| Selectivity | CHO-k1 | Radioligand Binding | >150-fold for NTS2 over NTS1 | [1][2] |

| Pre-incubation Time | CHO-k1 (expressing rNTS2) | Calcium Flux (FLIPR) | 10 - 30 minutes | [3] |

Mandatory Visualizations

NTS2 Receptor Signaling Pathway

References

Application Notes and Protocols for In Vivo Administration of NTRC-824 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC-824 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 2 (NTSR2), with an IC50 of 38 nM and over 150-fold selectivity against the neurotensin receptor 1 (NTSR1). The neurotensinergic system, including its receptors, has been implicated in the progression of various cancers, such as those of the colon, prostate, breast, and pancreas, making it a potential therapeutic target[1][2]. Neurotensin has been shown to exert oncogenic effects, including the stimulation of tumor cell proliferation, invasion, migration, and angiogenesis[2]. Antagonists of neurotensin receptors have demonstrated the ability to inhibit these effects in preclinical models[1][3][4].

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of cancer, based on established methodologies for similar neurotensin receptor antagonists. The provided protocols are intended as a starting point and may require optimization for specific cancer models and research questions.

Data Presentation

Due to the limited publicly available data on the in vivo efficacy of this compound in cancer models, the following table summarizes quantitative data from studies using the non-selective neurotensin receptor antagonist SR48692 in human colon cancer xenograft models. This data can serve as a reference for designing and evaluating studies with the NTSR2-selective antagonist, this compound.

Table 1: Summary of In Vivo Efficacy Data for the Neurotensin Receptor Antagonist SR48692 in Colon Cancer Xenograft Models

| Parameter | Study 1 (SW480 cells)[3] | Study 2 (LoVo cells)[4] |

| Compound | SR48692 | SR48692 |

| Mouse Model | Nude Mice | Athymic Nude Mice |

| Tumor Model | Subcutaneous Xenograft | Subcutaneous Xenograft |

| Dose | 1.7 µmol/kg (daily) | 2 mg/kg (t.i.d.) |

| Administration Route | Intraperitoneal (i.p.) | Subcutaneous (s.c.) |

| Treatment Duration | 22 days | 25 days |

| Efficacy Readout | Tumor Volume | Tumor Growth, Weight, DNA & Protein Content |

| Results | 38% mean reduction in tumor volume | Blocked neurotensin-mediated tumor growth stimulation |

Experimental Protocols

The following protocols describe the establishment of a subcutaneous xenograft mouse model of cancer and the subsequent administration of this compound for efficacy studies.

Protocol 1: Subcutaneous Xenograft Mouse Model and this compound Administration

1. Cell Culture and Preparation:

- Culture human cancer cell lines known to express NTSR2 (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) in appropriate media and conditions.

- On the day of inoculation, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.

- Keep the cell suspension on ice to prevent the Matrigel from solidifying.

2. Animal Model:

- Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks of age.

- Allow mice to acclimatize for at least one week before any experimental procedures.

3. Tumor Cell Inoculation:

- Anesthetize the mouse using an appropriate anesthetic agent.

- Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse using a 27-gauge needle.

- Monitor the mice for tumor growth.

4. This compound Formulation and Administration:

- Formulation: Prepare a stock solution of this compound (M.W. 553.55) in a suitable solvent like DMSO[5]. For in vivo administration, dilute the stock solution in a vehicle such as a mixture of sterile saline and a solubilizing agent (e.g., Tween 80, Cremophor EL) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

- Dosing: Based on studies with similar compounds, a starting dose in the range of 1-10 mg/kg can be considered. Dose-response studies are recommended to determine the optimal dose.

- Administration: Administer the formulated this compound solution to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection daily or as determined by pharmacokinetic studies.

5. Monitoring and Efficacy Assessment:

- Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width^2).

- Monitor the body weight of the mice as an indicator of general health and potential toxicity.

- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound action in cancer cells.

Experimental Workflow

Caption: Workflow for a typical in vivo xenograft study with this compound.

References

- 1. A Review of the Role of Neurotensin and Its Receptors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]